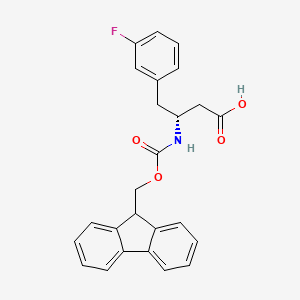

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Descripción general

Descripción

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound often used in the synthesis of peptides and other complex organic molecules. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-(3-fluorophenyl)-2-aminobutanoic acid and 9H-fluorene-9-methanol.

Protection of the Amine Group: The amine group of ®-4-(3-fluorophenyl)-2-aminobutanoic acid is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the design of peptide-based drugs. Its structure allows for specific interactions with biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

- Neuroprotective Agents : Studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Peptide Synthesis

The use of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid as a building block in peptide synthesis is notable:

- Fmoc Protection Strategy : The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during solid-phase peptide synthesis. This compound serves as an Fmoc-protected amino acid, facilitating the sequential addition of amino acids to form peptides .

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Property | Fmoc Protection | Boc Protection |

|---|---|---|

| Stability | Stable under basic conditions | Stable under acidic conditions |

| Cleavage Method | Base-cleavable | Acid-cleavable |

| Application | Widely used in peptide synthesis | Less common in modern synthesis |

Drug Development

In drug development, this compound's unique properties can be harnessed to create novel therapeutics:

- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted delivery systems that can enhance bioavailability and reduce side effects .

Case Study: Synthesis of Anticancer Peptides

A study demonstrated the synthesis of a series of anticancer peptides using this compound as a key intermediate. These peptides showed significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in developing new cancer therapies .

Research Insights

Research into this compound continues to evolve:

Mecanismo De Acción

The mechanism of action of peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with their targets through specific binding interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions, leading to inhibition or activation of the target protein or enzyme.

Comparación Con Compuestos Similares

Similar Compounds

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom on the phenyl ring.

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Similar structure with the fluorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid can influence the compound’s reactivity and binding properties, potentially enhancing its effectiveness in certain applications compared to its non-fluorinated or differently fluorinated analogs.

This detailed overview provides a comprehensive understanding of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, a compound derived from the fluorene scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 419.45 g/mol

- CAS Number : 331763-70-3

The compound features a fluorene moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that fluorene derivatives exhibit significant antimicrobial properties. A study reported that various derivatives of the fluorene structure showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the introduction of electron-withdrawing groups such as fluorine enhanced the antimicrobial efficacy of these compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | Staphylococcus aureus | 100 μg/mL |

| Benfluron | Escherichia coli | 50 μg/mL |

| Fluodipine | Pseudomonas aeruginosa | 75 μg/mL |

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects. Research indicates that certain fluorene derivatives can act as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. The introduction of specific side chains has been shown to enhance their cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity of Fluorene Derivatives

| Compound Name | Cancer Cell Line | IC (µM) |

|---|---|---|

| Tilorone | HeLa | 12.5 |

| N,N'-bis-Fluoren | MCF-7 | 8.0 |

| Fluorenone | A549 | 15.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated that modifying the aryl substituent significantly influenced their antimicrobial potency. The electron-withdrawing inductive effect was found to enhance activity against both planktonic and biofilm states of bacteria .

Case Study 2: Anticancer Mechanism

Another investigation focused on the cytotoxic mechanisms of a novel series of fluorenone derivatives revealed that compounds with longer alkyl side chains exhibited improved antiproliferative activity due to better cellular uptake and interaction with DNA . This suggests that structural modifications can be pivotal in optimizing therapeutic efficacy.

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCLRFMQVCVNGD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426650 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-67-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.